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Introduction

The 306-N16B is a novel, synthetic ionizable cationic lipid that has emerged as a critical
component in the development of lipid nanoparticles (LNPs) for targeted drug delivery.[1] Its
defining characteristic is the ability to formulate LNPs that selectively deliver messenger RNA
(mRNA) payloads to the lungs, particularly targeting pulmonary endothelial cells, following
systemic intravenous administration.[1][2] This lung-specific tropism represents a significant
advancement over conventional LNP systems, which primarily accumulate in the liver and
spleen, thereby opening new therapeutic avenues for a range of pulmonary diseases, including
genetic disorders like lymphangioleiomyomatosis (LAM) and applications in genome editing.[2]

[3]

This technical guide provides a comprehensive overview of the 306-N16B lipid, detailing its
physicochemical properties, mechanism of action, experimental protocols for formulation and
analysis, and a summary of its application in preclinical therapeutic models.

Physicochemical and Formulation Characteristics

The unique structure of 306-N16B is central to its function. Key identification and formulation
parameters are summarized below.

Table 1: Core Physicochemical Properties of 306-N16B
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Parameter Value Reference(s)

CAS Number 2803699-70-7 [1]

Molecular Formula C75H151N704S8 [1]

Molecular Weight 1471.6 g/mol [1]

Purity >98% N/A

) Supplied as a solution in

Formulation [1]

ethanol
N Soluble in Ethanol and

Solubility [1]
Methanol

Storage -20°C [1]

Stability > 24 months [1]

Table 2: LNP Formulation and Physicochemical

Characteristics

Parameter Value Reference(s)
50:10:38.5:1.5 (306-N16B :

Lipid Molar Ratio DSPC : Cholesterol : DMG- [4]
PEG)
Not reported in reviewed

Apparent pKa ]
literature

Particle Size (Z-avg) ~100 nm (typical) [5]

_ ' < 0.3 (typical for LNP
Polydispersity Index (PDI) N/A

formulations)

MRNA Encapsulation

Efficiency

> 80-90% (typical for LNP

formulations)

[6]

Lipid:mRNA Weight Ratio

~10:1 (typical)

[7]

N:P Molar Ratio

~6 (typical)

[7]
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Note: Specific quantitative values for pKa, particle size, PDI, and encapsulation efficiency for
LNPs formulated exclusively with 306-N16B were not explicitly detailed in the primary literature
reviewed. The values provided are typical for similar LNP systems and are considered industry-
standard targets.[5][6][7]

Mechanism of Lung-Selective Targeting

The organ-specific tropism of 306-N16B LNPs is a departure from the default liver
accumulation of many nanoparticle systems. This selectivity is attributed to a combination of its
chemical structure and the subsequent biological interactions in circulation.

The core structural feature responsible for lung targeting is the presence of an amide bond in
the lipid tail of the N-series lipids, to which 306-N16B belongs.[3] This contrasts with O-series
lipids, such as 306-012B, which contain an ester bond and preferentially target the liver.[2]

Upon intravenous injection, LNPs are rapidly coated with plasma proteins, forming a "protein
corona" that dictates their biological fate. The distinct surface chemistry of 306-N16B LNPs
leads to the adsorption of a unique protein profile. Proteomic analysis has shown that the
corona of lung-targeting 306-N16B LNPs is enriched with proteins like serum albumin and
fibrinogen, whereas liver-targeting LNPs tend to adsorb Apolipoprotein E (ApoE), which
facilitates uptake by hepatocytes.[2] This differential protein adsorption is believed to mediate
the specific uptake by pulmonary endothelial cells.
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Fig. 1: Proposed mechanism for lung-selective targeting of 306-N16B LNPs.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the formulation,
characterization, and in vivo evaluation of 306-N16B LNPs, based on established

methodologies in the field.
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LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the rapid formulation of LNPs using a microfluidic device, which allows
for controlled and reproducible nanoprecipitation.

o Preparation of Stock Solutions:

o Lipid Phase: Dissolve 306-N16B, DSPC, Cholesterol, and DMG-PEG in 100% ethanol at a
molar ratio of 50:10:38.5:1.5. The total lipid concentration is typically between 10-25 mM.

[4]

o Agueous Phase: Dilute the mRNA payload in an acidic aqueous buffer (e.g., 25-50 mM
sodium acetate or sodium citrate, pH 4.0) to the desired concentration.[7]

e Microfluidic Mixing:

o Prime the microfluidic device (e.g., NanoAssemblr Benchtop) with ethanol and then with
the aqueous buffer.

o Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

o Pump the lipid-ethanol solution and the mRNA-aqueous solution through separate inlets of
the microfluidic mixing cartridge. The rapid mixing induces a change in solvent polarity,
causing the lipids to self-assemble and encapsulate the mRNA.

 Purification and Buffer Exchange:
o Collect the resulting nanopatrticle suspension.

o Dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at
least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and
exchange the buffer to a physiological pH.

o Sterilization and Storage:
o Filter the final LNP formulation through a 0.22 um sterile filter.

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Fig. 2: General workflow for the formulation of 306-N16B LNPs.

LNP Characterization Protocols

o Particle Size and Polydispersity Index (PDI):
o Dilute the LNP sample in PBS (pH 7.4).

o Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering
(DLS) (e.g., Malvern Zetasizer).

o Acceptable parameters are typically a particle size of 80-150 nm and a PDI < 0.3.[2]

« MRNA Encapsulation Efficiency (EE):
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o Use a Quant-iT RiboGreen assay or similar fluorescence-based kit.[8]
o Prepare two sets of LNP samples diluted in TE buffer.

o To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all
MRNA. This measures total mMRNA.[8]

o The other set remains untreated to measure only the free (unencapsulated) mRNA.
o Measure the fluorescence of both sets and a standard curve of free mRNA.

o Calculate EE% using the formula: EE% = (Total mRNA - Free mRNA) / Total mRNA * 100.

In Vivo Evaluation Protocol (Murine Model)

Animal Model: Use appropriate mouse strains (e.g., BALB/c for general expression studies,
or transgenic lines like Ail4 for Cre-recombinase studies).[2]

Administration: Administer the 306-N16B LNP formulation via tail vein injection. Dosages
typically range from 0.75 mg/kg to 1.67 mg/kg of total encapsulated RNA.[2][9]

Time Points: Euthanize animals at desired time points post-injection (e.g., 4-6 hours for peak
expression, or longer for therapeutic effect studies).[2]

Analysis:

o Biodistribution: Harvest major organs (lung, liver, spleen, heart, kidney), and quantify
reporter gene expression (e.g., luciferase, tdTomato) using an in vivo imaging system
(IVIS) or by performing quantitative PCR (qPCR) for the delivered mRNA.[2]

o Cell-Specific Targeting: Prepare single-cell suspensions from harvested lungs and use
flow cytometry with cell-specific markers (e.g., CD31 for endothelial cells) to quantify
transfection in different cell populations.[2]

o Protein Expression: Perform Western blot analysis on tissue lysates to confirm the
translation of the delivered mRNA into the therapeutic protein.[10]
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Fig. 3: Standard workflow for in vivo evaluation of 306-N16B LNPs.

Applications and In Vivo Efficacy
Gene Replacement Therapy for
Lymphangioleiomyomatosis (LAM)

306-N16B LNPs have been successfully used in a preclinical model of LAM, a lung disease
caused by mutations in the Tsc2 tumor suppressor gene.[3] By formulating LNPs containing
both 306-N16B and the liver-targeting 306-012B, researchers delivered Tsc2 mRNA to reduce
tumor burden in a mouse model of pulmonary LAM, demonstrating a remarkable therapeutic
effect.[1][3]

Table 3: In Vivo Efficacy for Cell-Specific Targeting
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% of Target

Target Cell

Payload Dose Cells Reference
Type

Transfected

Pulmonary

Cre mRNA 0.75 mg/kg ] 33.6% [2]
Endothelial Cells
Pulmonary

Cre mRNA 0.75 mg/kg o 1.5% [2]
Epithelial Cells
Pulmonary

Cre mRNA 0.75 mg/kg 1.9% [2]
Macrophages

Codelivery of CRISPR/Cas9 for Genome Editing

306-N16B LNPs are also capable of delivering the larger Cas9 mRNA along with a single-guide
RNA (sgRNA) for in vivo genome editing.[10] In a study using Ail4 transgenic mice, co-delivery
of Cas9 mRNA and sgLoxP via 306-N16B LNPs successfully activated tdTomato expression.[2]
Interestingly, the strong lung selectivity was somewhat diminished during co-delivery, with weak
but detectable expression also observed in the liver.[2] This suggests that the cargo type and
size may influence the biodistribution profile of the LNP.

Table 4 In Vivo C Editing Anplicat

Primary
Dose (Total
Payload RNA) Target Organ(s) of Reference
Activity
Activate
Cas9 mRNA + Lung (strong),
1.67 mg/kg tdTomato ) [2][10]
sgLoxP ] Liver (weak)
expression
Conclusion

The 306-N16B ionizable lipid is a powerful tool for overcoming a major hurdle in RNA
therapeutics: extrahepatic delivery. Its unique amide-based structure facilitates the formation of
LNPs that can selectively and efficiently deliver mRNA payloads to the lungs. Preclinical
studies have validated its potential for treating genetic lung diseases and for in vivo genome
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editing. Further research to elucidate its precise pKa, optimize formulation parameters, and
fully understand the LNP-protein corona interactions will continue to refine its application and
accelerate the development of novel, lung-targeted mRNA therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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